molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

Cat. No. B2699035
CAS RN: 2034457-41-3
M. Wt: 297.314
InChI Key: LPVHVOHLPZDJMY-UHFFFAOYSA-N
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Description

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical compound that belongs to the class of triazinones . It is a derivative of 1,2,3-benzotriazine-4(3H)-ones .


Synthesis Analysis

The synthesis of 3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can be achieved through various methods. One such method involves the oxidative rearrangement of 3-aminoindazoles, which provides diversely functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields at room temperature . Another method involves a Pd(0) catalyzed carbonylative annulation reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes .

Scientific Research Applications

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

Researchers have developed a regionally selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one to obtain 3-substituted isoindolinones. These isoindolinones serve as essential structural motifs in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photoredox catalysis led to distinct reactivity. Photocatalytic deazolene followed by nitrogen-mediated hydrogen atom transfer resulted in exclusive formation of 3-substituted isoindolinones. The developed photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. Practicality is highlighted through gram-scale synthesis and post-synthetic amidation. Mechanistic studies were conducted to understand the origin of this unique product selectivity .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

A series of new dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, based on benzo[d][1,2,3]triazol-1-yl-pyrazole, were synthesized. These compounds exhibit potential biological activity and could serve as valuable scaffolds for drug discovery. The multicomponent reaction involved 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacting with various substituted acetophenones and 4H-1,2,4-triazol-3-amine. The resulting derivatives may find applications in medicinal chemistry and pharmacology .

Palladium-Catalyzed Annulation Reactions

Selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones and 1-aryl-(1H)-benzo-1,2,3-triazoles has been achieved through Pd(0)-catalyzed annulation reactions. Starting from 1,3-diaryltriazenes, these reactions provide access to structurally diverse heterocycles. The resulting compounds could be valuable in materials science, organic synthesis, and drug development .

properties

IUPAC Name

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVHVOHLPZDJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

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